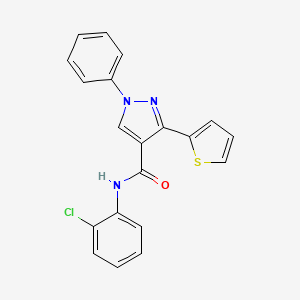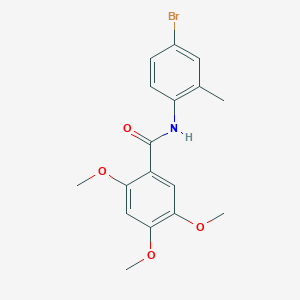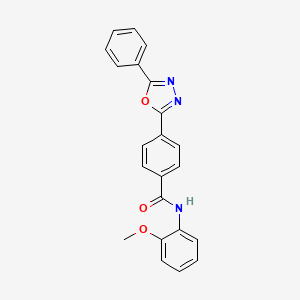![molecular formula C19H18ClF3N2O2 B3515701 5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515701.png)
5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxy, pyrrolidinyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can result in the formation of various substituted benzamides.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamides with different substituents, such as:
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)ethyl]benzamide
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl and trifluoromethyl groups, in particular, enhances its ability to interact with biological targets and increases its stability under various conditions.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c1-27-17-7-5-13(20)11-14(17)18(26)24-15-10-12(19(21,22)23)4-6-16(15)25-8-2-3-9-25/h4-7,10-11H,2-3,8-9H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHSHHQVRDAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3515624.png)
![2-[(4-chlorophenoxy)methyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3515626.png)


![5-({[(4-chlorophenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3515649.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3515653.png)

![2-(5-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3515666.png)

![3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid](/img/structure/B3515674.png)
![N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B3515694.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-chlorophenoxy)ethanone](/img/structure/B3515704.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3515708.png)
![2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3515709.png)
